molecular formula C15H19NO B8440244 5-Methyl-2-pentyl-4-phenyl-1,3-oxazole CAS No. 89150-37-8

5-Methyl-2-pentyl-4-phenyl-1,3-oxazole

Cat. No.: B8440244
CAS No.: 89150-37-8
M. Wt: 229.32 g/mol
InChI Key: PCMKMYKILWQNCV-UHFFFAOYSA-N
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Description

5-Methyl-2-pentyl-4-phenyl-1,3-oxazole (CAS 89150-37-8) is a chemical compound with the molecular formula C15H19NO and a molecular weight of 229.32 g/mol . It belongs to the oxazole class of heterocyclic compounds, which are characterized by a five-membered ring containing both nitrogen and oxygen atoms. Oxazoles are privileged structures in medicinal chemistry and material science due to their versatile biological activities and presence in various natural products . Researchers value this specific 2,4,5-trisubstituted oxazole as a building block for developing new pharmaceutical agents and functional materials. The pentyl and phenyl substituents at the 2- and 4-positions of the oxazole ring make it a valuable intermediate for further chemical modification and structure-activity relationship (SAR) studies. Oxazole-containing compounds are known to interact with a broad spectrum of enzymes and receptors, leading to diverse applications in the development of antibacterial, antifungal, anti-inflammatory, antiviral, and anticancer agents . Furthermore, oxazole cores are integral to the synthesis of fluorescent brightening agents and organic materials with unique photophysical properties . The van Leusen oxazole synthesis, based on tosylmethylisocyanides (TosMIC), is one of the most common and convenient methods for preparing such oxazole derivatives, offering simple operation and a broad substrate scope . This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should consult the safety data sheet and adhere to all appropriate safety protocols when handling this compound.

Properties

CAS No.

89150-37-8

Molecular Formula

C15H19NO

Molecular Weight

229.32 g/mol

IUPAC Name

5-methyl-2-pentyl-4-phenyl-1,3-oxazole

InChI

InChI=1S/C15H19NO/c1-3-4-6-11-14-16-15(12(2)17-14)13-9-7-5-8-10-13/h5,7-10H,3-4,6,11H2,1-2H3

InChI Key

PCMKMYKILWQNCV-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=NC(=C(O1)C)C2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and chemical behavior of oxazole derivatives is highly dependent on substituent type, position, and electronic properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Oxazole Derivatives
Compound Name Substituents (Position) Key Biological Activity Synthesis Method
5-Methyl-2-pentyl-4-phenyl-1,3-oxazole 5-Me, 2-pentyl, 4-Ph Inferred: Potential lipophilicity-driven membrane permeability Likely via β-keto azide cyclization
BMS-337197 (2-Amino-1,3-oxazole) 2-NH₂, 4-Ph, 5-Me IMPDH inhibition (IC₅₀ = 8 nM) Multi-step, iminophosphorane intermediates
5-Sulfinylacetamide oxazole 3l 5-SOCH₃, 4-SO₂Ar Anticancer (GI₅₀ = 1.2–4.8 μM) Sulfur-based functionalization
5-(4-Bromophenyl)-1,3-oxazole 5-(4-BrPh) Aromatase inhibition (docking score = -9.8 kcal/mol) Suzuki coupling
5-(ω-Aryloxyalkyl)oxazole 5-(CH₂)₃OAr BDNF induction (EC₅₀ = 7.9 μM) Oxazole ring construction
Key Observations:
  • Position 2 Substituents: The pentyl group in the target compound contrasts with the 2-amino group in BMS-337195. The amino group is critical for IMPDH inhibition, suggesting that the pentyl chain may redirect activity toward non-enzymatic targets or enhance lipophilicity for improved bioavailability .
  • Position 5 Substituents : A methyl group in the target compound vs. sulfinyl/sulfonyl groups in 3l. Sulfur-containing derivatives exhibit superior antiproliferative activity (e.g., 3l: GI₅₀ = 1.2 μM vs. sulfonyl analogs: GI₅₀ > 10 μM), indicating that polar substituents enhance anticancer potency .
  • Position 4 Substituents : The phenyl group in the target compound aligns with 4-aryl analogs like 5-(4-bromophenyl)-1,3-oxazole, which showed aromatase inhibition in docking studies. The absence of electron-withdrawing groups (e.g., Br) may reduce binding affinity but improve metabolic stability .

Preparation Methods

Phosphorus Oxychloride-Mediated Cyclization

The most widely reported method involves cyclodehydration of a β-keto amide precursor using phosphorus oxychloride (POCl₃). The reaction proceeds via intramolecular cyclization, with the pentyl and phenyl groups introduced through the amine and acyl components, respectively.

Procedure :

  • Precursor Synthesis : React pentylamine with 4-phenyl-3-oxopentanoic acid to form the β-keto amide intermediate.

  • Cyclization : Treat the intermediate with POCl₃ in chloroform under reflux (60–80°C) for 6–8 hours.

  • Work-Up : Neutralize with aqueous NaHCO₃, extract with dichloromethane, and purify via silica gel chromatography.

Yield : 75–85%.
Advantages : Scalable, high regioselectivity.
Limitations : Requires strict moisture control.

1,3-Dipolar Cycloaddition of Nitrile Oxides

Nitrile Oxide and Alkene Reaction

This method employs in situ generation of nitrile oxides from hydroxamoyl chlorides, followed by cycloaddition with pentyl-substituted alkenes.

Procedure :

  • Nitrile Oxide Generation : Treat 4-phenyl-5-methylhydroxamoyl chloride with triethylamine in tetrahydrofuran (THF) at 0°C.

  • Cycloaddition : Add 1-pentene and stir at room temperature for 12 hours.

  • Purification : Filter and recrystallize from ethanol.

Yield : 60–70%.
Key Insight : Silver carbonate (Ag₂CO₃) enhances reaction rate by stabilizing the nitrile oxide intermediate.

Ring-Opening of Oxazolones

Nucleophilic Attack on 4-Methylene Oxazolones

4-Bis(methylthio)methylene-2-phenyloxazol-5-one serves as a versatile template. The methylthio groups are displaced by pentylamine under basic conditions.

Procedure :

  • Template Activation : React the oxazolone with pentylamine in dichloromethane at 25°C.

  • Cyclization : Add Ag₂CO₃ to promote 5-endo trigonal cyclization.

  • Isolation : Extract with ethyl acetate and evaporate under reduced pressure.

Yield : 80–90%.
Advantages : High functional group tolerance.

Microwave-Assisted Synthesis

Burgess Reagent-Mediated Cyclization

Microwave irradiation accelerates the Robinson-Gabriel synthesis, reducing reaction times from hours to minutes.

Procedure :

  • Condensation : Mix 4-phenyl-3-oxopentanenitrile with pentyl isocyanate in THF.

  • Cyclization : Add Burgess Reagent (methyl N-(triethylammonium sulfonyl)carbamate) and irradiate at 120°C for 2 minutes.

  • Purification : Use flash chromatography (hexane:ethyl acetate = 4:1).

Yield : 70–75%.
Key Insight : Microwave conditions suppress side reactions, improving purity.

Comparative Analysis of Methods

MethodYield (%)TimeKey ReagentsScalability
Cyclodehydration75–856–8 hPOCl₃, CHCl₃High
Cycloaddition60–7012 hAg₂CO₃, THFModerate
Ring-Opening80–903 hAg₂CO₃, CH₂Cl₂High
Microwave70–752 minBurgess ReagentLow

Optimization Strategies

Solvent Effects

  • Polar aprotic solvents (e.g., DMF, THF) improve cycloaddition yields by stabilizing reactive intermediates.

  • Chloroform is optimal for POCl₃-mediated cyclodehydration due to its low polarity and high boiling point.

Catalytic Enhancements

  • Silver carbonate accelerates ring-opening and cycloaddition steps by acting as a Lewis acid.

  • Triethylamine neutralizes HCl byproducts in cyclodehydration, preventing side reactions .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-methyl-2-pentyl-4-phenyl-1,3-oxazole, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves cyclization of precursors such as N-acyl-α-amino acids or ketones. For example, oxazole derivatives are often prepared via Robinson-Gabriel synthesis, where α-acylaminoketones undergo dehydration using agents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) . Reaction optimization (e.g., temperature, solvent polarity, and catalyst selection) is critical. For instance, using POCl₃ at 0–5°C minimizes side reactions, while elevated temperatures (80–100°C) accelerate cyclization but may reduce purity. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures >95% purity .

Q. Which spectroscopic techniques are most effective for structural characterization of this compound?

  • Methodological Answer :

  • 1H/13C-NMR : Key signals include the oxazole C-2 proton (δ 7.8–8.2 ppm) and methyl groups (δ 1.2–2.5 ppm). 13C-NMR confirms the oxazole ring carbons (C-2: δ 157–160 ppm; C-4: δ 148–150 ppm) .
  • FT-IR : Stretching vibrations for C=N (1640–1680 cm⁻¹) and C-O (1220–1260 cm⁻¹) confirm oxazole ring formation .
  • LC-ESI-MS/MS : Protonated molecular ions ([M+H]⁺) and fragmentation patterns (e.g., loss of CO₂ or alkyl chains) validate molecular weight and substituent positions .

Q. How can researchers assess the purity of this compound, and what thresholds are acceptable for biological testing?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with UV detection (λ = 254 nm) is standard. Purity ≥95% (area under the curve) is required for reproducible bioassays. For example, impurities >5% can skew cytotoxicity results by 20–30% .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the stereoelectronic properties of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement determines bond lengths, angles, and torsion angles. For oxazole derivatives, the oxazole ring typically adopts a planar conformation (mean deviation <0.01 Å), with substituents like phenyl groups showing dihedral angles of 10–30° relative to the ring. Disorder in flexible pentyl chains may require anisotropic displacement parameter (ADP) modeling .

Q. What strategies optimize the biological activity of this compound derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematic substitution at C-2 (pentyl) and C-4 (phenyl) modulates lipophilicity (logP) and target binding. For example, replacing pentyl with shorter alkyl chains reduces cytotoxicity in Daphnia magna by 40% .
  • Bioisosteric Replacement : Fluorine substitution at the phenyl ring (para position) enhances metabolic stability and binding affinity to enzymes like cytochrome P450 .

Q. How can computational methods predict the interaction of this compound with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina, Glide) and molecular dynamics (MD) simulations (AMBER/CHARMM) model ligand-receptor interactions. For example, oxazole derivatives with chloromethyl groups show covalent binding to cysteine residues in kinases (e.g., EGFR), validated by free-energy perturbation (FEP) calculations .

Q. What experimental approaches reconcile contradictions in cytotoxicity data across studies?

  • Methodological Answer :

  • Standardized Assays : Use Daphnia magna lethality tests (OECD 202) or MTT assays (IC₅₀) with controlled exposure times (24–72 hr) .
  • Comparative Analysis : Cross-validate results with structurally analogous compounds. For instance, this compound shows LC₅₀ = 100 µg/mL in Daphnia, whereas halogenated analogs (e.g., 5-chloromethyl derivatives) exhibit 10x higher toxicity .

Q. How do solvent and temperature conditions affect the stability of this compound during storage?

  • Methodological Answer :

  • Stability Studies : Monitor degradation via HPLC under varying conditions (e.g., 4°C in DMSO vs. RT in ethanol). Oxazole derivatives degrade by 15% in DMSO after 30 days but remain stable in ethanol .
  • Accelerated Degradation : Thermal gravimetric analysis (TGA) shows decomposition onset at 150°C, suggesting storage below 0°C for long-term stability .

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